Product packaging for Sodium 4-bromobenzoate(Cat. No.:CAS No. 2532-15-2)

Sodium 4-bromobenzoate

Cat. No.: B1603595
CAS No.: 2532-15-2
M. Wt: 223 g/mol
InChI Key: QPNJAGBCLTWDDS-UHFFFAOYSA-M
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Description

Contextualization within Halogenated Aromatic Carboxylates

Sodium 4-bromobenzoate (B14158574) belongs to the class of compounds known as halogenated aromatic carboxylates. This group is characterized by an aromatic ring structure that has both a carboxylate group (–COO⁻) and one or more halogen atoms (such as bromine, chlorine, or iodine) attached to it.

The key features of halogenated aromatic carboxylates that define their chemical behavior include:

The Carboxylate Group: This ionic group readily coordinates with metal ions, making these compounds excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govdovepress.com

The Halogen Atom: The bromine atom on the benzene (B151609) ring is an important functional group. It influences the electronic properties of the molecule and provides a reactive site for further chemical modification. Specifically, the carbon-bromine bond is a key participant in cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.orgpolyu.edu.hk

The Aromatic Ring: The rigid planar structure of the benzene ring provides a well-defined scaffold, influencing the geometry and stability of larger molecular assemblies.

The presence of both a coordinating group and a reactive halogen on a rigid aromatic scaffold makes compounds like Sodium 4-bromobenzoate exceptionally useful as bifunctional building blocks in crystal engineering and synthetic chemistry.

Significance in Modern Organic Synthesis and Materials Science Research

The dual functionality of this compound has made it a valuable compound in both the synthesis of discrete organic molecules and the construction of extended material networks.

In Organic Synthesis:

This compound, or its parent acid 4-bromobenzoic acid, is a crucial precursor in the synthesis of more complex organic molecules. lookchem.com The carbon-bromine bond is a versatile handle that allows for the attachment of other molecular fragments through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgpolyu.edu.hkrsc.org This reactivity enables chemists to construct intricate molecular architectures from simpler starting materials. The carboxylate group itself can be used to direct reactions to specific positions on the aromatic ring or can be transformed into other functional groups. rsc.org

In Materials Science:

The ability of the carboxylate group to bind to metal centers is the driving force behind the use of this compound in materials science. It serves as an organic linker or ligand to build coordination polymers and metal-organic frameworks (MOFs). nih.govfrontiersin.org

Metal-Organic Frameworks (MOFs): MOFs are a subclass of coordination polymers known for their high porosity and surface area. unl.edunih.gov The 4-bromobenzoate ligand can be used to construct robust frameworks with potential applications in gas storage, separation, and catalysis. The bromine atom within the framework can also serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.

The study of materials derived from 4-bromobenzoate has also yielded insights into the mechanical properties of molecular crystals, with different crystalline forms (polymorphs) of related compounds showing distinct elastic, brittle, or plastic behaviors. researchgate.net

Overview of Current Research Frontiers and Unaddressed Questions

Current research involving this compound and related halogenated carboxylates is vibrant and expanding into several new areas. A major frontier is the development of advanced functional materials with precisely tailored properties. This includes the design of photoresponsive coordination polymers where light can be used to induce changes in the material's structure and function. acs.org Another active area is the creation of "therapeutic coordination polymers," where a drug molecule is part of the material's structure, allowing for controlled, sustained release. rsc.org

Key unaddressed questions that researchers are currently tackling include:

How can we achieve greater control over the self-assembly process to predictably generate materials with desired topologies and functions?

What is the full potential of using the halogen atom for post-synthetic modification within MOFs to create novel catalytic sites or recognition pockets?

Can we design multi-component systems where 4-bromobenzoate works in concert with other ligands to create highly complex, multifunctional materials?

How do the subtle electronic effects of the bromine atom influence the photophysical properties, such as luminescence, in the resulting coordination polymers? mdpi.com

Can we develop more efficient and environmentally friendly catalytic systems for the decarboxylative halogenation or coupling of aromatic carboxylic acids, expanding the synthetic utility of these building blocks? nih.govbohrium.com

Addressing these questions will continue to drive innovation in fields ranging from custom chemical synthesis to the development of next-generation smart materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNaO2 B1603595 Sodium 4-bromobenzoate CAS No. 2532-15-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJAGBCLTWDDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179960
Record name Benzoic acid, p-bromo-, sodium salt
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URL https://comptox.epa.gov/dashboard/DTXSID80179960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2532-15-2
Record name Benzoic acid, p-bromo-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Bromobenzoate

Established Synthetic Routes to 4-Bromobenzoic Acid and its Sodium Salt

The synthesis of sodium 4-bromobenzoate (B14158574) is intrinsically linked to the preparation of its parent acid, 4-bromobenzoic acid. This section details the well-established methods for synthesizing these compounds, focusing on oxidative transformations and direct bromination techniques. Sodium 4-bromobenzoate is typically obtained by the neutralization of 4-bromobenzoic acid with a sodium base, such as sodium hydroxide. It is a white crystalline solid soluble in polar solvents like water. lookchem.comsolubilityofthings.com

Oxidative Transformation Strategies (e.g., from 4-Bromotoluene)

A primary and efficient route to 4-bromobenzoic acid involves the oxidation of 4-bromotoluene (B49008). quora.comvedantu.com This method leverages the transformation of the methyl group on the benzene (B151609) ring into a carboxylic acid group. vaia.com Various oxidizing agents can be employed for this purpose.

Potassium permanganate (B83412) (KMnO₄) is a commonly used oxidant for this transformation. vedantu.comquora.comguidechem.com The reaction is often carried out in alkaline conditions, and upon completion, acidification yields 4-bromobenzoic acid. guidechem.com One described method involves the oxidation of 4-bromotoluene with potassium permanganate, achieving a yield of around 80%. guidechem.com Another approach utilizes a phase transfer catalyst to improve the reaction conditions when using potassium permanganate. guidechem.com

Another established method is the liquid phase catalytic oxidation of 4-bromotoluene using oxygen as the oxidant in the presence of a catalyst system. A patent describes a process using glacial acetic acid as the solvent and a mixed catalyst of cobalt acetate (B1210297) and manganese acetate, with sodium bromide as a promoter. google.com This method reports a high yield of over 98% and a product purity exceeding 99%. guidechem.comgoogle.com

The oxidation of 4-bromobenzyl bromide, which can be synthesized from 4-bromotoluene, also leads to 4-bromobenzoic acid. smolecule.com Oxone (potassium peroxymonosulfate) has been shown to be an effective oxidizing agent for this conversion. smolecule.comorgsyn.org

Table 1: Comparison of Oxidative Methods for 4-Bromobenzoic Acid Synthesis

Starting Material Oxidizing Agent/Catalyst System Solvent Reported Yield Reference
4-Bromotoluene Potassium Permanganate (KMnO₄) Water (alkaline) ~80% guidechem.com
4-Bromotoluene O₂, Cobalt Acetate, Manganese Acetate, Sodium Bromide Glacial Acetic Acid >98% google.com

Direct Bromination of Benzoic Acid Derivatives

Direct bromination of benzoic acid is another synthetic pathway. However, the carboxyl group is a meta-directing deactivator, making the synthesis of the para-isomer, 4-bromobenzoic acid, challenging through direct electrophilic bromination of benzoic acid itself. quora.comijisrt.com To achieve para-selectivity, alternative strategies starting from different precursors are often employed.

One approach involves the bromination of a precursor that can be later converted to the carboxylic acid. For instance, bromination of toluene (B28343) followed by oxidation of the methyl group is a common route to 4-bromobenzoic acid. quora.comvedantu.com Another strategy is the bromination of acetophenone (B1666503) to 4-bromoacetophenone, which is then oxidized to 4-bromobenzoic acid. quora.com

While direct bromination of benzoic acid to the 4-position is not the preferred method due to regioselectivity issues, some methods for the bromination of substituted benzoic acids have been reported. For example, the bromination of m-aminobenzoic acid is a step in the synthesis of 2,4,6-tribromobenzoic acid. orgsyn.org

Advanced Synthetic Transformations Involving 4-Bromobenzoate Scaffolds

The 4-bromobenzoate scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which allows for a variety of subsequent transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Nickel-Catalyzed)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromobenzoate derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura cross-coupling reaction is widely used to couple 4-bromobenzoic acid or its esters with boronic acids. This reaction is typically catalyzed by palladium complexes. acs.orgflinders.edu.auacs.orgresearchgate.net For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid in water, using a palladium catalyst, has been reported to produce 4-biphenylcarboxylic acid. acs.orgflinders.edu.auacs.orgresearchgate.net This reaction can be highly efficient, with one study reporting a 92% yield in 40 minutes using gold nanoparticles as a catalyst in water. rsc.org

Table 2: Examples of Suzuki-Miyaura Reactions with 4-Bromobenzoic Acid

Coupling Partner Catalyst Solvent Yield Time Reference
Phenylboronic Acid Palladium Catalyst Water Not specified 30 min acs.orgflinders.edu.auacs.orgresearchgate.net

Nickel-catalyzed cross-coupling reactions have also been extensively studied with 4-bromobenzoate derivatives. These reactions offer a more cost-effective alternative to palladium-catalyzed systems. Nickel catalysts have been used for the reductive cross-coupling of methyl 4-bromobenzoate with other aryl halides to form unsymmetrical biaryls. researchgate.netresearchgate.net Theoretical studies have investigated the mechanism of these reactions, suggesting a preference for a Ni(0)-catalyzed pathway. researchgate.netresearchgate.net Nickel-catalyzed C-O cross-coupling reactions to form alkyl aryl ethers from methyl 4-bromobenzoate have also been developed, with photoelectrochemical methods enhancing reaction efficiency. acs.org Furthermore, nickel catalysis has been employed for the enantioselective coupling of acid chlorides with α-bromobenzoates. researchgate.net

Nucleophilic Substitution Reactions on Bromobenzoate Derivatives

The bromine atom on the 4-bromobenzoate ring can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups. For example, the bromine can be replaced by nucleophiles to form amides or ethers. smolecule.com The electron-withdrawing nature of the bromine atom can increase the susceptibility of the aromatic ring to nucleophilic attack, especially under strong basic conditions.

Radiosynthesis of bromo-radiopharmaceuticals has been achieved through nucleophilic substitution on diaryliodonium salt precursors, which can be used to produce radiolabeled 4-bromobenzoate. nih.gov

Radical Reaction Pathways for Ester Synthesis from Bromobenzoates

Radical reactions provide an alternative pathway for the functionalization of bromobenzoates. Visible-light-induced methods have been developed for the synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols, using bromotrichloromethane (B165885) (BrCCl₃). acs.org In this process, a benzoyl radical is generated, which then reacts to form an acyl bromide intermediate. acs.org

Another approach involves the use of N-hydroxyphthalimide (NHPI) esters as radical precursors. These esters can undergo a reductive decarboxylative fragmentation to generate a substrate radical that can participate in various transformations, including additions and cross-coupling reactions. beilstein-journals.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of 4-bromobenzoates, including this compound, often involves intricate catalytic processes. Understanding the underlying mechanisms, kinetics, and thermodynamics of these reactions is crucial for optimizing reaction conditions and improving yields.

Elucidation of Reaction Mechanisms in Catalytic Processes

The synthesis of 4-bromobenzoate derivatives frequently employs transition metal catalysis, particularly with nickel-based systems. rsc.org Mechanistic studies into these reactions have provided valuable insights into the catalytic cycle.

One prominent area of investigation is the nickel-catalyzed electrochemical cross-coupling and homo-coupling reactions of aryl halides, such as methyl 4-bromobenzoate. rsc.orgresearchgate.net These studies often utilize techniques like cyclic voltammetry (CV) to probe the reaction mechanism. researchgate.netchemrxiv.org For instance, in nickel-catalyzed electrochemical reactions, the process is believed to be initiated by the reduction of a stable Ni(II) precatalyst to a more reactive Ni(I) or Ni(0) species at the cathode. rsc.orgnih.gov This is followed by the oxidative addition of the aryl halide (e.g., methyl 4-bromobenzoate) to the low-valent nickel center, forming a key organonickel intermediate, such as (L)Ni(Ar)Br (where L is a ligand and Ar is the 4-bromobenzoyl group). rsc.orgnih.gov

The nature of the ligand coordinated to the nickel center plays a critical role in the catalytic activity. Ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) and bathophenanthroline (B157979) (Bphen) have been shown to influence the redox potential of the nickel catalyst and the subsequent reaction steps. rsc.orgresearchgate.netchemrxiv.org CV studies have demonstrated that the addition of methyl 4-bromobenzoate to a solution containing the nickel catalyst and ligand leads to changes in the voltammetric profile, indicating the reaction of the catalyst with the substrate. rsc.orgresearchgate.netchemrxiv.org

In some cross-coupling reactions, dual catalytic systems have been developed. For example, a system employing both a nickel and a cobalt catalyst has been studied for the coupling of aryl halides with alkyl halides. nih.gov Mechanistic investigations suggest that the nickel catalyst is responsible for activating the aryl halide (like methyl 4-bromobenzoate), while the cobalt co-catalyst activates the alkyl halide. nih.gov This dual activation strategy allows for rational optimization of the reaction by adjusting the loadings of each catalyst based on the specific substrates. nih.gov

The table below summarizes the key species and their roles in the proposed mechanisms for the catalytic synthesis involving 4-bromobenzoate precursors.

Species/IntermediateProposed Role in Catalytic CycleSupporting Techniques
Ni(II) precatalystStable precursor to the active catalyst.Cyclic Voltammetry
Ni(I)/Ni(0)Active catalytic species generated by electrochemical reduction.Cyclic Voltammetry
Methyl 4-bromobenzoateAryl halide substrate that undergoes oxidative addition to the active catalyst.Cyclic Voltammetry, NMR Spectroscopy
Ligand (e.g., dtbbpy, Bphen)Modulates the electronic properties and reactivity of the nickel center.Cyclic Voltammetry
(L)Ni(Ar)BrKey organometallic intermediate formed after oxidative addition.UV-Vis Spectroscopy
Co-catalystIn dual systems, activates the coupling partner of the aryl halide.Reaction Profiling

Studies on Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the synthesis of 4-bromobenzoate. numberanalytics.com While specific kinetic and thermodynamic data for the synthesis of this compound is not extensively detailed in the provided literature, general principles of reaction analysis can be applied.

Reaction kinetics, the study of reaction rates, is fundamental to understanding how factors like concentration, temperature, and catalysts influence the speed of a chemical transformation. numberanalytics.com For catalytic reactions leading to 4-bromobenzoates, the rate law would describe the mathematical relationship between the reaction rate and the concentrations of the reactants and catalyst.

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of a reaction. In the context of synthesis, a negative ΔG indicates a thermodynamically favorable process. However, a favorable thermodynamic profile does not guarantee a fast reaction; a significant activation energy (Ea) can create a kinetic barrier. berkeley.edu

In the synthesis of complex materials, the final product is often the result of an intricate interplay between thermodynamics and kinetics. berkeley.edu The reaction may proceed through several metastable intermediates before reaching the most thermodynamically stable product. berkeley.edu The isolation of a specific product, such as a 4-bromobenzoate salt, can depend on controlling the reaction conditions to favor a particular reaction pathway. berkeley.edu

Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of compounds and estimate kinetic and thermodynamic parameters like activation energy. nih.govresearchgate.net For instance, studies on the thermal decomposition of metal complexes often involve calculating these parameters from the resulting thermal curves. researchgate.net While not directly on this compound, these methods are indicative of the approaches used to quantify the energetic aspects of chemical transformations.

The following table outlines key kinetic and thermodynamic parameters and their significance in the synthesis of chemical compounds.

ParameterSymbolSignificance
Rate of ReactionrMeasures how quickly reactants are converted into products.
Rate ConstantkProportionality constant relating the rate of reaction to the concentrations of reactants.
Activation EnergyEaThe minimum energy required for a reaction to occur; a kinetic barrier.
Enthalpy ChangeΔHThe heat absorbed or released during a reaction at constant pressure.
Entropy ChangeΔSThe change in the degree of disorder or randomness of a system.
Gibbs Free Energy ChangeΔGDetermines the spontaneity of a reaction at constant temperature and pressure.

Catalytic Applications and Mechanistic Aspects

Applications of 4-Bromobenzoate (B14158574) Derivatives in Organometallic Catalysis

Derivatives of 4-bromobenzoate are valuable substrates in a variety of cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Palladium-catalyzed reactions are a cornerstone of C-C bond formation. 4-Bromobenzoate derivatives, such as methyl, ethyl, and benzyl (B1604629) esters, are frequently employed as aryl halide partners in these transformations.

The Suzuki-Miyaura coupling is a prominent example. While some electron-rich and sterically hindered 4-bromobenzoate derivatives can present challenges, successful vinylation has been achieved using potassium vinyltrifluoroborate under microwave irradiation. nih.gov For instance, the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate yields both the desired styrene (B11656) derivative and a reduced product. nih.gov The reaction's success is often dependent on the electronic nature of the substrate, with highly electron-rich systems sometimes failing to vinylate. nih.gov The Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been used to assess the efficacy of novel palladium catalysts in aqueous media. rsc.org

The Mizoroki-Heck reaction , another key palladium-catalyzed process, utilizes 4-bromobenzoate derivatives for the arylation of olefins. nih.govrug.nl For example, the reaction of ethyl 4-bromobenzoate with styrene, catalyzed by a dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium complex, proceeds efficiently under mild conditions to form the corresponding arylated olefin. nih.gov Time-dependent studies of this reaction show a clean conversion to the product. nih.gov The Heck reaction's versatility is demonstrated in the synthesis of complex molecules, where it can be used to introduce styrenyl moieties. liverpool.ac.uk In some instances, ligandless palladium acetate (B1210297) can be an effective catalyst, particularly with reactive substrates like methyl 2-iodobenzoate (B1229623) and an allylic alcohol. rug.nl

The development of new palladium catalysts often involves testing their performance with substrates like methyl 4-bromobenzoate. scispace.com For example, the catalytic activity of in-situ generated palladium nanoparticles from novel benzimidazolium salts has been evaluated in the Suzuki-Miyaura coupling of methyl p-bromobenzoate with phenylboronic acid. scispace.com

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. 4-Bromobenzoate derivatives are frequently used as benchmark substrates in the development and study of these nickel-catalyzed systems.

Nickel-catalyzed reductive cross-coupling reactions have been extensively studied, often employing methyl 4-bromobenzoate as a model substrate. researchgate.netpku.edu.cnresearchgate.net These reactions can couple aryl bromides with other electrophiles, such as alkyl bromides, without the need for organometallic reagents. pku.edu.cn Theoretical studies using density functional theory (DFT) have investigated the mechanism of the nickel-catalyzed reductive cross-coupling of bromobenzene (B47551) and methyl 4-bromobenzoate, suggesting that a Ni(0)-catalyzed pathway is favored over a Ni(I)-catalyzed one. researchgate.netpku.edu.cnresearchgate.net

Furthermore, nickel-catalyzed systems have been developed for the cross-electrophile coupling of aryl bromides with a variety of partners. This includes coupling with aryl thiols, where biaryls are formed via C-S bond activation, and with cyclic secondary alkyl bromides to form C(sp2)-C(sp3) bonds. rsc.orgrsc.org Picolinamide (B142947) ligands have been shown to be effective in the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides, including derivatives of 4-bromobenzoate, with alkyl bromides. nih.gov

Photoredox/nickel dual catalysis has also been successfully applied to the reductive cross-coupling of aryl bromides. acs.orgoaepublish.com In one approach, Et3N acts as a terminal reductant for the C(sp2)–C(sp3) coupling of aryl bromides with alkyl bromides. acs.org Another system utilizes a photocatalyst for the reductive C(sp2)–Si cross-coupling of aryl electrophiles like methyl 4-bromobenzoate with chlorosilanes. oaepublish.com

The following table summarizes selected nickel-catalyzed coupling reactions involving 4-bromobenzoate derivatives:

Reaction Type Coupling Partners Catalyst System Key Features Reference
Reductive Cross-CouplingBromobenzene & Methyl 4-bromobenzoateNi(0) catalystFavored over Ni(I) mechanism; forms unsymmetrical biaryls. researchgate.netpku.edu.cnresearchgate.net
Reductive Cross-CouplingAryl Bromides & Alkyl BromidesNi catalyst with picolinamide ligandMild conditions, tolerant of various functional groups. nih.gov
Photoredox/Nickel Dual CatalysisAryl Bromides & Alkyl BromidesNi catalyst with photoredox catalyst and Et3NAvoids stoichiometric metal reductants. acs.org
Photoredox/Nickel Dual CatalysisMethyl 4-bromobenzoate & Chlorodimethyl(vinyl)silaneIr(ppy)3 photocatalyst & NiI2 catalystReductive C-Si coupling. oaepublish.com
Cross-Electrophile CouplingAryl Thiols & Aryl BromidesNi catalyst with Mg turnings and LiClC-S bond activation to form biaryls. rsc.org
Cross-Electrophile CouplingAryl Bromides & Cyclic Secondary Alkyl BromidesNi catalyst with spiro-bidentate-pyox ligandsFormation of C(sp2)–C(sp3) bonds. rsc.org

Development of Novel Catalytic Systems Utilizing 4-Bromobenzoate Derivatives as Substrates

The synthesis and evaluation of new catalytic systems frequently employ 4-bromobenzoate derivatives as standard test substrates due to their representative reactivity.

For instance, a dual catalytic system comprising a nickel and a cobalt catalyst has been developed for cross-electrophile coupling reactions between aryl halides and alkyl halides. nih.govsemanticscholar.org Mechanistic studies revealed that the cobalt catalyst selectively activates the alkyl electrophile, while the nickel catalyst primarily activates the aryl electrophile, such as methyl 4-bromobenzoate. nih.gov This system demonstrates a high level of control and can be optimized by adjusting the catalyst loadings based on the specific substrates. nih.gov

In the field of photoredox catalysis, methyl 4-bromobenzoate has been used as a model substrate in the development of decarboxylative arylation methods for α-amino acids. polimi.it These studies explore the influence of various reaction parameters, including catalyst, ligand, and base, on the reaction outcome. polimi.it

Furthermore, novel palladium catalysts are often benchmarked using 4-bromobenzoate derivatives. For example, a neophyl palladacycle has been reported as a stable precursor for generating oxidative addition complexes with various biarylphosphine ligands and 2-(trimethylsilyl)ethyl 4-bromobenzoate. nih.gov Similarly, the development of a palladium-phosphine metal-organic framework catalyst for Suzuki-Miyaura cross-coupling involved testing its efficiency with substrates like methyl 4-bromobenzoate. ethz.ch

The following table highlights examples of novel catalytic systems developed using 4-bromobenzoate derivatives as substrates:

Catalytic System Reaction Type Substrate Example Key Innovation Reference
Nickel/Cobalt Dual CatalystCross-Electrophile CouplingMethyl 4-bromobenzoateRationally optimized system based on mechanistic understanding. nih.gov
Photoredox/Nickel Dual CatalysisDecarboxylative ArylationMethyl 4-bromobenzoateDevelopment of C(sp2)-C(sp3) bond formation under mild conditions. polimi.it
Neophyl PalladacyclePrecursor to Oxidative Addition Complexes2-(Trimethylsilyl)ethyl 4-bromobenzoateAir- and thermally stable precursor for palladium catalysts. nih.gov
Palladium-Phosphine Metal-Organic FrameworkSuzuki-Miyaura Cross-CouplingMethyl 4-bromobenzoateHeterogeneous catalyst for C-C bond formation. ethz.ch

Mechanistic Insights into Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

Understanding the mechanistic steps of catalytic cycles, such as oxidative addition and reductive elimination, is crucial for optimizing reaction conditions and developing more efficient catalysts. 4-Bromobenzoate derivatives have been instrumental in these mechanistic investigations.

Oxidative addition is typically the initial step in many cross-coupling reactions, where the metal catalyst inserts into the carbon-halogen bond of the aryl halide. The rate and efficiency of this step are influenced by the electronic properties of the substrate and the catalyst. For palladium-catalyzed reactions, the oxidative addition of an aryl halide to a Pd(0) species is a key step. ethz.ch In the context of nickel catalysis, electrochemical studies have provided significant insights. Cyclic voltammetry experiments with methyl 4-bromobenzoate have shown an irreversible oxidative addition reaction between a cathodically generated Ni(I) species and the aryl halide. rsc.orgchemrxiv.orgchemrxiv.org This indicates that Ni(I) is a reactive species for the oxidative addition to the C-Br bond. chemrxiv.orgchemrxiv.org DFT calculations have also been employed to study the oxidative addition step in nickel-catalyzed reductive cross-coupling reactions. researchgate.netpku.edu.cnresearchgate.net

Reductive elimination is the final step in the catalytic cycle, where the new carbon-carbon bond is formed, and the active catalyst is regenerated. In nickel-catalyzed electrochemical homo-coupling of methyl 4-bromobenzoate, DFT studies suggest a pathway involving a high-valence Ni(III)(Ar)2 intermediate that undergoes reductive elimination to produce the biaryl product. rsc.org In some photoredox/nickel dual catalytic systems, it is proposed that the excited state of the photocatalyst can promote the reductive elimination step. researchgate.net The mechanism for nickel-catalyzed reductive cross-coupling has been proposed to involve a sequence of first oxidative addition, reduction, second oxidative addition, and finally, reductive elimination. pku.edu.cnresearchgate.net

The following table outlines key mechanistic findings from studies involving 4-bromobenzoate derivatives:

Mechanistic Step Catalytic System Substrate Key Finding Reference
Oxidative AdditionElectrochemical Nickel CatalysisMethyl 4-bromobenzoateNi(I) is the reactive species for oxidative addition to the aryl bromide. rsc.orgchemrxiv.orgchemrxiv.org
Oxidative AdditionNickel-Catalyzed Reductive Cross-CouplingMethyl 4-bromobenzoateDFT studies favor a Ni(0)-catalyzed mechanism involving oxidative addition. researchgate.netpku.edu.cnresearchgate.net
Reductive EliminationElectrochemical Nickel CatalysisMethyl 4-bromobenzoateA high-valence Ni(III)(Ar)2 intermediate is proposed to undergo reductive elimination. rsc.org
Reductive EliminationNickel-Catalyzed Reductive Cross-CouplingMethyl 4-bromobenzoateThe catalytic cycle concludes with reductive elimination after a second oxidative addition. pku.edu.cnresearchgate.net

Spectroscopic and Crystallographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of 4-Bromobenzoate (B14158574) Compounds

A range of spectroscopic methods are employed to characterize 4-bromobenzoate compounds, each providing unique insights into the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-bromobenzoate compounds in solution.

¹H NMR: In the ¹H NMR spectrum of 4-bromobenzoic acid, the aromatic protons typically appear as a set of doublets due to the para-substitution pattern. chemicalbook.comnih.gov For instance, in deuterated chloroform (B151607) (CDCl₃), the protons on the benzene (B151609) ring of bromobenzene (B47551), a related compound, show signals around 7.2 ppm and 7.5 ppm. amazonaws.com Similarly, in methyl 4-bromobenzoate, the aromatic protons appear as doublets at approximately 7.55 ppm and 7.87 ppm in CDCl₃. rsc.org The integration of these signals confirms the presence of four aromatic protons. In derivatives like 2-amino-2-oxoethyl 4-bromobenzoate, the aromatic protons are observed as doublets in the range of 7.75-8.23 ppm, depending on the specific solvent mixture used. iucr.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-bromobenzoic acid, distinct signals are observed for the carboxyl carbon, the carbon atom bonded to the bromine, and the other aromatic carbons. nih.gov In methyl 4-bromobenzoate, the carbonyl carbon signal appears around 165.7 ppm, while the aromatic carbons resonate in the region of 127.5-131.9 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a valuable tool for confirming the substitution pattern.

¹⁹F NMR: While not directly applicable to sodium 4-bromobenzoate itself, ¹⁹F NMR is crucial for characterizing fluorinated derivatives. For example, in a study of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), ¹⁹F NMR would be essential to confirm the presence and environment of the fluorine atoms on the phenyl ring. nsf.gov

Deuterium-labeled 4-bromobenzoic acid, such as 4-bromobenzoic acid-d4, is used as an internal standard in clinical mass spectrometry and to study the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 4-Bromobenzoate Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4-Bromobenzoic acid nih.govDMSO-d6~13.0 (s, 1H, COOH), ~7.7 (d, 2H), ~7.6 (d, 2H)~167, ~132, ~131, ~125
Methyl 4-bromobenzoate rsc.orgCDCl₃7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 128.5, 51.2
Ethyl 4-bromobenzoate chemicalbook.comCDCl₃7.86 (d, 2H), 7.52 (d, 2H), 4.32 (q, 2H), 1.34 (t, 3H)165.6, 131.4, 130.9, 129.2, 61.0, 14.1

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 4-bromobenzoate compounds. researchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. plus.ac.at

Key vibrational modes for 4-bromobenzoates include:

C=O stretching: The carbonyl group of the carboxylate or ester functionality gives rise to a strong absorption band in the IR spectrum, typically in the region of 1680-1740 cm⁻¹. For 4-bromobenzoic acid, this band is observed around 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum. indexcopernicus.com

C-Br stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Aromatic C-H stretching: These vibrations are generally observed above 3000 cm⁻¹. amazonaws.comindexcopernicus.com

Carboxylate symmetric and asymmetric stretching: In the sodium salt, the carboxylate group (COO⁻) exhibits characteristic symmetric and asymmetric stretching vibrations. The positions of these bands can indicate the coordination mode of the carboxylate group in metal complexes. researchgate.net

IR and Raman spectra are often complementary, as some vibrational modes may be more active in one technique than the other. plus.ac.at For example, the C=O stretch in benzoic acid derivatives typically shows a very strong intensity in the Raman spectrum. indexcopernicus.com These techniques are also sensitive to the solid-state form of the compound, making them useful for studying polymorphism. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. rsc.org 4-Bromobenzoate compounds, containing a chromophoric benzene ring and a carboxyl group, exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups. lookchem.com

The photochemical behavior of 4-bromobenzoate derivatives is an area of active research. For instance, the photostability and photochromism of compounds like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate have been investigated using UV-Vis spectroscopy to monitor changes in the absorption spectrum upon irradiation with light of specific wavelengths. nsf.gov The kinetics of photochemical reactions can be monitored by observing the decrease in reactant absorbance or the increase in product absorbance over time. rsc.orgresearchgate.net Terbium complexes with bromobenzoic acid have been shown to exhibit photoluminescence, a property that is studied using fluorescence spectroscopy. dntb.gov.ua

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amazonaws.com In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 4-bromobenzoic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. nih.gov A key feature in the mass spectra of bromine-containing compounds is the presence of isotopic peaks due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. For example, a common fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group. In electrospray ionization mass spectrometry (ESI-MS), which is often used for analyzing salts and polar molecules, the deprotonated molecule [M-H]⁻ or adducts with sodium [M+Na]⁺ are frequently observed. rsc.org

While less commonly reported specifically for this compound, Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that could be applied. LIBS works by focusing a high-energy laser pulse onto a sample, creating a plasma. The light emitted from the plasma is then collected and analyzed to determine the elemental composition of the sample. This technique could be used to confirm the presence of sodium and bromine in the compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of p-bromobenzoic acid has been determined and reveals that the molecules form hydrogen-bonded dimers in the solid state. scispace.com The carboxyl group is slightly twisted out of the plane of the benzene ring. scispace.com In the crystal structure of 4-bromobenzoyl 4-bromobenzoate monohydrate, both the organic molecule and the water molecule have crystallographically imposed symmetry. nih.gov

The 4-bromobenzoate ligand is also used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). iucr.orgresearchgate.net X-ray crystallography is essential for characterizing the resulting structures, revealing how the metal ions are coordinated to the carboxylate groups and any other ligands present. researchgate.net These studies provide insights into the supramolecular architecture and the role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in directing the crystal packing. nih.govresearchgate.net

Single Crystal X-ray Diffraction of 4-Bromobenzoate Derivatives

Single-crystal X-ray diffraction (XRD) is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystalline material. fu-berlin.deforcetechnology.com It has been widely used to characterize a variety of 4-bromobenzoate derivatives, revealing how the 4-bromobenzoate moiety is integrated into different crystal lattices.

In a study of 4-(2-methoxyphenyl)piperazin-1-ium 4-bromobenzoate, XRD analysis showed that this salt is isostructural with its 4-chloro- and 4-iodo-analogs. The analysis revealed that the ions are linked by N—H⋯O hydrogen bonds, which results in the formation of centrosymmetric four-ion aggregates. iucr.orgnih.gov

The crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate was determined from a colorless crystal obtained through slow evaporation from an ethanol (B145695) solution. iucr.org The synthesis of this compound was achieved by reacting the sodium salt of p-bromobenzoic acid with chloroacetamide in dimethylformamide (DMF). nih.gov

In another example, the structure of 4-bromobenzoyl 4-bromobenzoate monohydrate was elucidated. In this case, both the organic molecule and the water molecule possess crystallographically imposed C_s symmetry. The dihedral angle between the two aromatic rings was found to be 45.76 (11)°. nih.gov

Coordination complexes featuring the 4-bromobenzoate ligand have also been extensively studied. For instance, a manganese(II) complex, aqua(4-bromobenzoato-κO)bis(1,10-phenanthroline-κ2N,N′)manganese(II) 4-bromobenzoate dihydrate, was characterized using single-crystal XRD. The analysis showed a distorted octahedral geometry around the Mn(II) atom, which is coordinated to two 1,10-phenanthroline (B135089) ligands, one 4-bromobenzoate anion, and one water molecule. iucr.org Similarly, zinc complexes with the formula [Zn(py)₂(4-Br-C₆H₄COO)₂(H₂O)] have been synthesized and found to crystallize in the monoclinic P2₁/n space group. rsc.org

The study of lanthanide complexes has also benefited from this technique. A homobimetallic europium(III) complex with 4-iodobenzoate, a related halogenated benzoate, was found to crystallize in the monoclinic P2₁/c space group, providing insights into the coordination environment of lanthanide ions with such ligands. researchgate.net

The trimorphs of 4-bromophenyl 4-bromobenzoate offer a fascinating case study in polymorphism, where different crystal packings of the same compound lead to distinct physical properties. rsc.orgrsc.org Each polymorph was analyzed by single-crystal XRD to understand the structural basis for their different mechanical behaviors (elastic, brittle, and plastic). researchgate.net

Below is a table summarizing the crystallographic data for several 4-bromobenzoate derivatives found in the literature.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
[Eu(4-iba)₃(H₂O)(dmf)]₂C₄₈H₄₂Br₆Eu₂N₂O₁₄MonoclinicP2₁/c8.398725.31414.1255105.347 researchgate.net
4-bromobenzoyl 4-bromobenzoate monohydrateC₁₄H₈Br₂O₃·H₂OOrthorhombicPnma---- nih.gov
[Zn(py)₂(4-Br-C₆H₄COO)₂(H₂O)]C₂₄H₂₀Br₂N₂O₅ZnMonoclinicP2₁/n---- rsc.org
5-nitroquinolin-8-yl-3-bromobenzoateC₁₆H₉BrN₂O₄MonoclinicP2₁/n---- eurjchem.com
4-Formyl-2-nitrophenyl 4-bromobenzoateC₁₄H₈BrNO₅------ iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: Hydrogen bonds are a predominant feature in the crystal structures of many 4-bromobenzoate derivatives.

In 4-(2-methoxyphenyl)piperazin-1-ium 4-bromobenzoate, the cations and anions are linked by N—H⋯O hydrogen bonds to form distinct four-ion aggregates. iucr.orgnih.gov

The crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate features intermolecular N—H⋯O hydrogen bonds that cross-link the molecules. nih.gov

In the hydrated form of 4-bromobenzoyl 4-bromobenzoate, intermolecular C—H⋯O and O—H⋯O hydrogen bonds connect the molecules into chains. nih.gov

The manganese(II) complex with 4-bromobenzoate displays an extensive network of O—H⋯O, O—H⋯Br, and C—H⋯O hydrogen bonds that stabilize the crystal structure. iucr.org

In zinc complexes, water molecules act as bridges, forming hydrogen bonds with the uncoordinated oxygen of one carboxylate group and a bridging oxygen of a neighboring molecule, creating a chain of complexes. rsc.org

Halogen Bonding and Other Interactions: Besides hydrogen bonds, other weak interactions play a crucial role in the crystal packing.

In the crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate, a short Br···Br interaction of 3.519 (1) Å is observed, which is less than the sum of the van der Waals radii and connects molecules into chains. nih.gov

The structure of 4-formyl-2-nitrophenyl 4-bromobenzoate also exhibits Br···Br interactions [3.523 (3) Å], which are classified as type I with a trans geometry. iucr.org

One of the polymorphs of 4-bromophenyl 4-bromobenzoate (form-III) features type-II Br²⋯Br² halogen bonds (3.64 Å) that connect π-stacked columns. rsc.org

π–π stacking is another significant interaction observed in these systems. In the manganese(II) complex, π–π stacking interactions are present between adjacent 1,10-phenanthroline ligands [closest separation = 3.492 (4) Å] and also link the complex cations to the 4-bromobenzoate anions. iucr.org In contrast, no π–π stacking interactions are observed in the crystal structure of 4-bromobenzoyl 4-bromobenzoate monohydrate. nih.gov

These varied intermolecular interactions highlight the versatility of the 4-bromobenzoate moiety in forming diverse supramolecular architectures, which is a key area of interest in crystal engineering. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for 4-Bromobenzoate (B14158574) Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of 4-bromobenzoate structures. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying systems containing elements like bromine. rscf.runrel.gov Functionals such as B3LYP and PBE0-D3BJ, often paired with basis sets like 6-311++G(d,p) or def2-TZVP, are frequently used to model the geometric and electronic properties of these compounds. nih.govacs.orgnih.gov For instance, DFT has been used to predict the structure of Grignard reagents derived from related brominated compounds and to analyze the chemoselectivity of their formation. walisongo.ac.id

These calculations are not limited to isolated molecules; they can also be applied to crystalline structures to understand polymorphism and mechanical properties. researchgate.net For example, dispersion-corrected DFT has been used to study the different mechanical behaviors (brittle, plastic, and elastic) of 4-bromophenyl 4-bromobenzoate polymorphs. researchgate.net

The electronic properties of 4-bromobenzoate and its derivatives are critical to understanding their reactivity and potential applications. nih.gov Frontier molecular orbital analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides key insights into the electronic behavior of these molecules. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that a molecule is more reactive and can be more easily excited electronically. researchgate.netresearchgate.net For a derivative, 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate, DFT calculations predicted a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic conductivity. vulcanchem.com In another study on a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives synthesized from a 4-bromobenzoate precursor, the HOMO-LUMO gaps ranged from 4.57 eV to 5.31 eV, indicating varying levels of stability and reactivity within the series. researchgate.net

The distribution of HOMO and LUMO across the molecule reveals sites susceptible to electrophilic and nucleophilic attack, respectively. acs.org For a series of synthesized compounds including a 4-bromobenzoyl moiety, the negative charge was predominantly located on the oxygen atom of the urea (B33335) group, identifying it as the reactive site for electrophiles. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Selected 4-Bromobenzoate Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Reference
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate--4.2 vulcanchem.com
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea (Compound 3)--- researchgate.net
1-(4-(p-tolyl)benzoyl)-1,3-dicyclohexylurea (Compound 5a)--- researchgate.net
1-(4-(4-methoxyphenyl)benzoyl)-1,3-dicyclohexylurea (Compound 5b)--- researchgate.net
1-(4-(4-fluorophenyl)benzoyl)-1,3-dicyclohexylurea (Compound 5c)--5.31 researchgate.net
1-(4-(thiophen-2-yl)benzoyl)-1,3-dicyclohexylurea (Compound 5f)--4.57 researchgate.net

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. nih.govijrte.org These predictions serve as a valuable tool for validating experimentally obtained spectra and for assigning specific spectral features to molecular structures. walisongo.ac.id

For instance, DFT calculations have been used to predict the ¹H and ¹³C NMR chemical shifts of potential products in Grignard reactions involving brominated precursors. walisongo.ac.id By comparing the calculated shifts with experimental data, researchers can confirm the structure of the synthesized compounds. walisongo.ac.id In a study of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and its derivatives, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with the experimental values. acs.org

Similarly, theoretical calculations of IR spectra can help in the assignment of vibrational modes. For 3-bromo-4-methyl benzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict the vibrational frequencies, which were then compared with experimental FTIR and FT-Raman spectra. ijrte.org The calculated frequency for the C-Br stretching vibration was found to be in agreement with the experimental data. ijrte.org

Mechanistic Pathway Elucidation through Computational Modeling of 4-Bromobenzoate Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 4-bromobenzoate and its esters. nih.gov DFT calculations, in particular, can be used to map out the potential energy surfaces of reaction pathways, identify transition states, and determine reaction barriers. researchgate.net

One notable example is the study of the Ni-catalyzed reductive cross-coupling reaction of methyl 4-bromobenzoate with bromobenzene (B47551). researchgate.netpku.edu.cn DFT calculations revealed that a Ni(0)-catalyzed pathway is favored over a Ni(I)-catalyzed mechanism. researchgate.netpku.edu.cn The favored mechanism involves several key steps: first oxidative addition, reduction, second oxidative addition, and reductive elimination. researchgate.netpku.edu.cn The rate-limiting step was identified as the second oxidative addition, with a calculated energy barrier of 49.66 kJ·mol⁻¹ in the gas phase when the Ni(0) catalyst initially attacks the methyl 4-bromobenzoate. researchgate.net

In another study on the electro/Ni dual-catalyzed decarboxylative C(sp³)–C(sp²) cross-coupling of carboxylates with methyl 4-bromobenzoate, DFT calculations were employed to investigate the microscopic catalytic reaction steps. nih.gov These calculations helped to understand the reaction selectivity and the factors that favor the desired cross-coupling product over side reactions like aryl-aryl homo-coupling. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules like 4-bromobenzoate and its derivatives over time. mdpi.com These simulations can reveal how molecules move, flex, and interact with their environment, which is crucial for understanding their properties and functions. mdpi.com

While specific MD simulation studies focused solely on sodium 4-bromobenzoate are not prevalent in the provided search results, the principles of MD are applicable. For instance, MD simulations have been used to study the conformational preferences of related molecules, such as the p-bromobenzoate of 8αH-dihydro-4-epicurdione, to understand their solution-state conformations. researchgate.net In the broader context of drug discovery, MD simulations are essential for exploring the conformational changes of proteins upon binding to ligands, which can include 4-bromobenzoate-containing molecules. mdpi.com

For crystalline systems, MD simulations can complement static DFT calculations by providing insights into the temperature-dependent behavior and mechanical properties of materials like the polymorphs of 4-bromophenyl 4-bromobenzoate. researchgate.netuva.nl

Prediction of Reactivity Descriptors and Interaction Potentials

Computational chemistry allows for the prediction of various reactivity descriptors that quantify the chemical behavior of molecules. nih.gov These descriptors, derived from DFT calculations, include ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity index. nih.govacs.org

These parameters provide a quantitative measure of a molecule's stability and reactivity. nih.gov For example, chemical hardness is related to the resistance to change in electron distribution, with harder molecules being more stable and less reactive. nih.gov In a study of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and its derivatives, these reactivity descriptors were calculated to understand their chemical behavior. nih.gov

Molecular electrostatic potential (MEP) maps are another valuable tool for predicting reactivity. acs.org These maps visualize the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. acs.org For the aforementioned 1-(4-bromobenzoyl)-1,3-dicyclohexylurea derivatives, MEP analysis showed that the negative potential was concentrated around the oxygen atom of the urea group, making it a likely site for electrophilic attack. acs.org

Table 2: Calculated Conceptual DFT Reactivity Descriptors for a 4-Bromobenzoate Derivative

DescriptorValue (eV)
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Global Hardness (η)Data not available
Chemical Potential (μ)Data not available
Electrophilicity Index (ω)Data not available

In Silico Screening and Virtual Design of Novel 4-Bromobenzoate Derivatives

The computational tools and principles described above are increasingly being integrated into in silico screening and virtual design workflows for discovering novel molecules with desired properties. researchgate.netbenthamdirect.com By computationally generating and evaluating libraries of virtual compounds, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

For example, in silico studies have been conducted on hydrazone-Schiff base derivatives of 4-bromobenzoic acid to identify potent α-amylase inhibitors. researchgate.net These studies often involve molecular docking to predict the binding affinity and interactions of the designed molecules with the target enzyme. researchgate.netsmolecule.com In another example, virtual screening and molecular docking were used to identify vanillin (B372448) derivatives, including a 4-bromobenzoate ester, as potential anti-thrombotic agents by targeting the P2Y₁₂ receptor. rjptonline.org

These in silico approaches, which often combine ligand-based and structure-based design strategies, are becoming an indispensable part of modern drug discovery and materials science, enabling the rational design of novel 4-bromobenzoate derivatives with tailored functionalities. acs.orgingentaconnect.com

Biological Activity and Mechanistic Interrogations of Bromobenzoates

Investigations into Antimicrobial Properties of Bromobenzoate Compounds

The antimicrobial potential of bromobenzoate compounds and their derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic bacteria. Research has demonstrated that the inclusion and positioning of a bromine atom on the benzoate (B1203000) ring, as well as the nature of other substituents, can significantly influence the antimicrobial activity.

Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of bromobenzoic acid have shown varied levels of inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid, which include brominated compounds, have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Specifically, compounds designated as III, IV, and VI in a study exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against several Staphylococcus aureus strains, including NCTC 4163, ATCC 25923, ATCC 6538, and ATCC 29213. nih.gov

While direct studies on sodium 4-bromobenzoate (B14158574) are limited, research on related chlorinated benzoic acid derivatives has shown greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria. nih.gov Furthermore, studies on the effects of positional isomerism of benzoic acid derivatives on antibacterial activity against E. coli have indicated that the type and position of the substituent on the benzoic ring are crucial factors. nih.gov For example, acidified sodium benzoate has demonstrated bactericidal effects against E. coli O157:H7. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) of selected brominated benzofurancarboxylic acid derivatives against Staphylococcus aureus.

CompoundStaphylococcus aureus NCTC 4163 MIC (μg/mL)Staphylococcus aureus ATCC 25923 MIC (μg/mL)Staphylococcus aureus ATCC 6538 MIC (μg/mL)Staphylococcus aureus ATCC 29213 MIC (μg/mL)
III 100100100100
IV 50505050
VI 200200200200

Research on Anticancer Potential and Apoptotic Pathways Induced by Bromobenzoate Derivatives

Several studies have highlighted the potential of bromobenzoate derivatives as anticancer agents, with research focusing on their ability to induce programmed cell death, or apoptosis, in cancer cells. These investigations have begun to unravel the specific molecular pathways through which these compounds exert their cytotoxic effects.

One such derivative, 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE), has demonstrated potent cancericidal effects on various human cancer cell lines, including leukemia, lymphoma, prostate, colon, ductal, and kidney cancer, with IC50 values often below 0.88 µg/mL. nih.gov The anticancer activity of 3-BAABE is mediated by apoptosis, as evidenced by DNA fragmentation and the activation of effector caspases-3 and -6. nih.gov

Another compound, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, has also shown promise in inducing apoptosis in MCF7 breast cancer cells. nih.gov Treatment with this compound led to a dose-dependent reduction in cell growth and proliferation, accompanied by the activation of several pro-apoptotic genes. nih.gov

Modulation of Specific Cellular Signaling Pathways

The anticancer effects of bromobenzoate derivatives are often linked to their ability to modulate key cellular signaling pathways that regulate cell survival and death. Research has shown that these compounds can trigger apoptosis by influencing the expression and activity of critical proteins within these pathways.

For example, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to induce apoptosis in MCF7 cells by activating pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, while simultaneously inactivating the anti-apoptotic gene Bcl2. nih.gov This modulation of the Bcl-2 family of proteins is a critical step in the intrinsic apoptotic pathway.

Similarly, the apoptotic activity of 3-m-bromoacetylamino benzoic acid ethyl ester is distinctly linked to the specific activation of the apical caspase-9, which in turn activates downstream effector caspases. nih.gov Notably, the apoptotic pathway induced by this compound appears to be independent of caspase-8 activation. nih.gov Furthermore, derivatives of aminobenzoic acid have been shown to inhibit tumor growth by targeting inflammatory signaling pathways such as TNFα/NFΚB and IL6/STAT3. nih.gov

The table below details the modulation of key apoptotic and signaling proteins by a benzoate derivative.

Gene/ProteinEffectCancer Cell Line
p53 ActivationMCF7
Bax ActivationMCF7
Parp ActivationMCF7
Caspase-3 ActivationMCF7, Leukemia, Lymphoma
Caspase-6 ActivationLeukemia, Lymphoma
Caspase-8 ActivationMCF7
Caspase-9 ActivationMCF7, Leukemia, Lymphoma
Bcl2 InactivationMCF7
TNFα/NFΚB InhibitionBladder Cancer
IL6/STAT3 InhibitionBladder Cancer

Enzyme Inhibition Studies of Bromobenzoic Acid Derivatives (e.g., α-amylase, digestive enzymes)

Bromobenzoic acid derivatives have been investigated for their potential to inhibit various enzymes, including those involved in carbohydrate digestion. The inhibition of digestive enzymes such as α-amylase is a therapeutic strategy for managing postprandial hyperglycemia, a condition often associated with type 2 diabetes. nih.gov

Research has demonstrated that synthetic amino acid derivatives can act as potent inhibitors of pancreatic α-amylase, suggesting their potential as agents for managing metabolic disorders. nih.gov The inhibition of such enzymes can help to control the absorption of nutrients like carbohydrates. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

The biological activities of bromobenzoate derivatives are predicated on their interactions with various biological macromolecules, including enzymes, receptors, and other proteins. These interactions can lead to the modulation of cellular functions and the initiation of therapeutic effects.

In the context of anticancer activity, bromobenzoate derivatives have been shown to interact with key proteins in the apoptotic pathway. For instance, the activation of caspase-9 by 3-m-bromoacetylamino benzoic acid ethyl ester indicates a direct or indirect interaction with this enzyme or its upstream activators. nih.gov Similarly, the modulation of Bax and Bcl-2 protein levels by an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex points to interactions that influence the expression or stability of these critical apoptosis regulators. nih.gov

The inhibition of enzymes such as α-amylase by bromobenzoic acid derivatives is another example of their interaction with biological macromolecules. This inhibition is likely due to the binding of the derivative to the active site of the enzyme, thereby preventing the substrate from binding and being catalyzed.

Mechanisms of Action at the Molecular and Cellular Level

The mechanisms of action of bromobenzoate derivatives at the molecular and cellular level are multifaceted and depend on the specific compound and biological context. A primary mechanism that has been elucidated is the induction of apoptosis in cancer cells. This process is initiated through the modulation of specific signaling pathways.

For example, some bromobenzoate derivatives trigger the intrinsic apoptotic pathway, which is centered around the mitochondria. This is evidenced by the activation of caspase-9 and the altered expression of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. nih.govnih.gov The subsequent activation of effector caspases, such as caspase-3 and -6, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. nih.gov

Furthermore, the inhibition of key enzymes, such as those involved in digestion, represents another molecular mechanism of action. By binding to and inhibiting these enzymes, bromobenzoate derivatives can modulate metabolic processes. nih.gov

Additionally, some aminobenzoic acid derivatives have been found to exert their anticancer effects by inhibiting signaling pathways associated with inflammation, such as the TNFα/NFΚB and IL6/STAT3 pathways. nih.gov This suggests that the mechanism of action for some bromobenzoate-related compounds may also involve the modulation of the tumor microenvironment.

Participation in Nucleophilic Substitution Reactions within Biological Systems

Sodium 4-bromobenzoate, and its corresponding acid form, can participate in nucleophilic substitution reactions within biological systems, primarily through enzymatic catalysis. The carbon-bromine bond on the aromatic ring is a site susceptible to nucleophilic attack, leading to the displacement of the bromide ion. A notable example of this is the enzymatic dehalogenation of 4-bromobenzoate.

One of the key mechanisms for the biological dehalogenation of aryl halides is hydrolytic dehalogenation, which represents a nucleophilic substitution where water acts as the nucleophile. Studies have identified enzymes capable of catalyzing this transformation. For instance, cell-free extracts from Arthrobacter sp. SU DSM 20407 have been shown to contain an enzyme that converts 4-bromobenzoate into 4-hydroxybenzoate (B8730719). nih.gov This conversion is a direct demonstration of a nucleophilic substitution reaction occurring in a biological context. The same enzyme was also found to act on 4-chlorobenzoate (B1228818) and 4-iodobenzoate, indicating a degree of substrate promiscuity, but it did not react with 4-fluorobenzoate. nih.gov

The mechanism of such enzymatic reactions often involves a nucleophilic aromatic substitution (SNAr) pathway. A well-studied analogous enzyme, 4-chlorobenzoyl-CoA dehalogenase, catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. mdpi.com This reaction proceeds through the formation of a Meisenheimer intermediate, a hallmark of the SNAr mechanism. mdpi.com In this process, a nucleophilic residue in the enzyme's active site attacks the carbon atom bearing the halogen, leading to the formation of an arylated enzyme intermediate. mdpi.com Subsequent hydrolysis releases the hydroxylated product. mdpi.com While this specific enzyme acts on the CoA thioester of the substrate, the fundamental chemistry of nucleophilic aromatic substitution is conserved.

The following table summarizes the enzymatic dehalogenation of 4-halobenzoates by extracts from Arthrobacter sp. SU DSM 20407. nih.gov

SubstrateProductEnzyme Activity
4-Bromobenzoate4-HydroxybenzoateYes
4-Chlorobenzoate4-HydroxybenzoateYes
4-Iodobenzoate4-HydroxybenzoateYes
4-Fluorobenzoate-No

Influence on Metabolic Pathways and Gene Expression

The introduction of this compound into a biological system can lead to its involvement in various metabolic pathways. Studies utilizing 4-bromobenzoic acid have been conducted to investigate the metabolic fate of brominated benzoic acids in rat hepatocytes. fishersci.cascientificlabs.com Such studies are crucial for understanding how these compounds are processed, detoxified, and eliminated from the body. The metabolism of xenobiotics like 4-bromobenzoate often involves enzymatic modifications such as hydroxylation, as seen in the nucleophilic substitution reactions, followed by conjugation reactions to increase water solubility and facilitate excretion.

While direct studies on the influence of this compound on gene expression are limited, research on analogous compounds such as sodium benzoate provides some insights into potential effects. A study on the effect of sodium benzoate on human lymphocytes demonstrated that it could induce micronucleus formation and chromosome breaks at certain concentrations. nih.govnih.gov Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division, indicating a potential for genotoxicity. nih.govnih.gov The study also investigated mutations in the superoxide (B77818) dismutase gene but did not find any alterations. nih.gov Although these findings are for sodium benzoate, they highlight the possibility that high concentrations of benzoate derivatives could have an impact at the genetic level. It is important to note that these effects were observed at concentrations that may not be relevant to typical exposure levels.

Role as Hydroxyl Radical Traps in Biochemical Assays (analogue studies, e.g., Sodium 4-hydroxybenzoate)

In the study of oxidative stress, the detection and quantification of highly reactive oxygen species such as the hydroxyl radical (•OH) are of significant interest. A common method for this is the use of "hydroxyl radical traps," which are molecules that react with hydroxyl radicals to form stable, detectable products. While this compound itself is not typically used for this purpose, its analogue, sodium 4-hydroxybenzoate, has been evaluated as an effective hydroxyl radical trap in biochemical assays.

The use of aromatic compounds to trap hydroxyl radicals is based on the principle of aromatic hydroxylation. When 4-hydroxybenzoate reacts with a hydroxyl radical, it forms dihydroxybenzoate isomers. The formation of these products can be sensitively and specifically measured using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with electrochemical detection.

Studies have compared the efficacy of 4-hydroxybenzoate with other trapping agents like salicylate (B1505791) (2-hydroxybenzoate). 4-Hydroxybenzoate is considered to have fewer complications than salicylate in these assays. The trapping efficiency of 4-hydroxybenzoate has been demonstrated both in vitro and in vivo. For example, following the administration of 4-hydroxybenzoate to rats, the formation of dihydroxybenzoate isomers can be measured in serum, providing an indication of in vivo hydroxyl radical production.

Modulation of Key Signaling Molecules

The ability of small molecules to modulate cellular signaling pathways is a cornerstone of pharmacology and toxicology. While direct evidence for this compound modulating key signaling molecules is not extensively documented, we can infer potential interactions based on the behavior of similar compounds and the general principles of cell signaling.

Signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, ultimately dictating cellular responses. These pathways are often initiated by the binding of a ligand to a receptor. Small molecules can act as ligands, either activating or inhibiting these receptors. They can also interfere with downstream components of the signaling cascade, such as kinases, phosphatases, and transcription factors.

For instance, studies on various natural chemopreventive agents have shown that they can regulate molecules in key cell signaling pathways, including NF-κB, Akt, and MAPK pathways. nih.gov These pathways are involved in a wide range of cellular processes, such as inflammation, proliferation, and apoptosis. nih.gov While this compound is a synthetic compound, its structural features, including an aromatic ring and a carboxylate group, are common in molecules that interact with biological receptors and enzymes.

Furthermore, research on sodium benzoate has indicated that it can influence neurological processes, suggesting an interaction with signaling pathways in the nervous system. nih.gov For example, sodium benzoate has been shown to increase the expression of neurotrophic factors like BDNF and NT-3 in mouse brain cells, which are crucial for neuronal survival and function. nih.gov This suggests that benzoate derivatives may have the capacity to modulate signaling cascades that regulate gene expression related to neuronal health.

In Silico Studies and Molecular Docking in Biological Systems

In silico methods, including molecular docking, have become invaluable tools in predicting and understanding the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. These computational approaches can provide insights into the potential binding modes, affinities, and biological activities of compounds like this compound.

Molecular docking studies involve the prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a molecule like 4-bromobenzoate, docking studies could be used to predict its interaction with the active site of an enzyme or the binding pocket of a receptor. For example, in the context of the enzymatic dehalogenation of 4-bromobenzoate, molecular docking could be used to model the binding of the substrate to the dehalogenase enzyme, helping to elucidate the specific amino acid residues involved in substrate recognition and catalysis. A study on the rational redesign of 4-chlorobenzoate:coenzyme A ligase utilized an understanding of the substrate-binding pocket to engineer the enzyme for an expanded substrate range, demonstrating the power of combining structural biology with computational approaches.

A molecular docking study was performed on methyl 4-bromo-2-fluorobenzoate, a derivative of 4-bromobenzoic acid, to investigate its potential as an antifungal agent by docking it with a fungal protein (4FPR). scispace.com The study predicted that the compound forms hydrogen bonds with the protein, suggesting it could be a potential drug candidate. scispace.com Another study on (E)-1-(4-bromobenzylidene)thiourea, which contains a 4-bromobenzyl moiety, used molecular docking to screen for antibacterial activity by examining its interactions with bacterial protein receptors. openaccesspub.org

These in silico studies, while often performed on derivatives or related compounds, highlight the potential of applying such methods to this compound to explore its potential biological targets and mechanisms of action. The following table provides a summary of representative in silico and molecular docking studies on compounds related to 4-bromobenzoate.

CompoundTarget/SystemMethodKey Findings
Methyl 4-bromo-2-fluorobenzoateFungal protein (4FPR)Molecular DockingFormation of two hydrogen bonds with the protein, suggesting potential antifungal activity. scispace.com
(E)-1-(4-Bromobenzylidene)thioureaBacterial proteins (3U2D and 1JIJ)Molecular DockingScreening for antibacterial activity through ligand-protein interactions. openaccesspub.org
4-Chlorobenzoate4-Chlorobenzoate:Coenzyme A LigaseRational RedesignModification of the substrate-binding pocket to enhance catalytic efficiency for other chlorinated benzoates.

Environmental Fate, Degradation, and Remediation Research

Biodegradation Studies of Halogenated Benzoates, including 4-Bromobenzoate (B14158574)

Biodegradation represents a key process in the environmental attenuation of halogenated benzoates. Numerous studies have demonstrated that microbial communities in soil and sediment can metabolize these compounds under specific conditions.

The microbial degradation of 4-bromobenzoate has been observed to occur readily under denitrifying (anaerobic) conditions. researchgate.netulisboa.ptnih.gov In this process, bacteria utilize nitrate (B79036) as an electron acceptor to oxidize the organic compound. metu.edu.troup.com The degradation pathway for 4-bromobenzoate and its chlorinated analog, 4-chlorobenzoate (B1228818), often involves an initial activation step where the benzoate (B1203000) is converted to its coenzyme A (CoA) thioester, such as 4-chlorobenzoyl-CoA. oup.comnih.gov This is followed by a crucial dehalogenation step.

One of the identified mechanisms is hydrolytic dehalogenation, where the bromine atom is replaced by a hydroxyl group derived from water. oup.comnih.gov This enzymatic reaction is catalyzed by a dehalogenase. Following the removal of the halogen, the resulting intermediate, 4-hydroxybenzoyl-CoA, is further metabolized through anaerobic pathways. nih.gov The aromatic ring is eventually cleaved, and the compound is mineralized to carbon dioxide. researchgate.net Studies have confirmed the stoichiometric release of the halide ion (bromide) during the degradation process, indicating the cleavage of the carbon-bromine bond. researchgate.net While much research has focused on anaerobic pathways, aerobic degradation of bromoaromatics by bacteria and fungi has also been reported, often proceeding through the formation of halocatechols. frontiersin.orgnih.gov

Stable bacterial consortia capable of degrading 4-bromobenzoate have been successfully established from various environmental inocula, including river sediment, estuarine sediment, and agricultural soil. researchgate.netulisboa.ptnih.gov These consortia can be maintained through repeated feeding with the substrate, demonstrating their robustness. ulisboa.pt

Molecular analysis techniques, such as terminal restriction fragment length polymorphism (T-RFLP), have been employed to characterize the microbial communities within these consortia. researchgate.netulisboa.ptnih.gov Research has consistently shown that bacteria belonging to the beta-subunit of the Proteobacteria are the primary degraders of 4-chlorobenzoate and 4-bromobenzoate under denitrifying conditions. researchgate.netnih.gov Phylogenetic analysis of 16S rRNA genes from these consortia has identified clones closely related to known denitrifying aromatic-degrading genera. researchgate.netulisboa.pt For instance, a consortium that degrades 4-bromobenzoate was found to be dominated by a bacterial type (clone 4CB2) that is distantly related to the genera Limnobacter and Ralstonia. researchgate.netulisboa.pt Other studies on halobenzoate degradation have isolated strains from genera such as Thauera, Acidovorax, Azoarcus, and Pseudomonas. iitkgp.ac.inresearchgate.net

Despite the successful enrichment of degrading consortia, isolating pure cultures that can metabolize 4-bromobenzoate under these conditions has proven challenging. metu.edu.triitkgp.ac.inresearchgate.net This suggests that the complete degradation may rely on syntrophic relationships within the microbial community, where different species carry out different steps of the degradation pathway. scispace.com

Bacterial Group/GenusSubstrate(s)Degradation ConditionKey FindingsReference
Betaproteobacteria Consortia4-Bromobenzoate, 4-ChlorobenzoateDenitrifyingDominant bacterial group in consortia enriched from diverse sediments and soils. researchgate.netnih.gov
ThaueraHalobenzoates (general)DenitrifyingIdentified as a key genus in halobenzoate degradation; closely related to identified clones in 4-chlorobenzoate consortia. researchgate.netiitkgp.ac.inresearchgate.net
Limnobacter-related4-BromobenzoateDenitrifyingA dominant clone in a 4-bromobenzoate degrading consortium was identified as being distantly related to this genus. researchgate.netulisboa.pt
Ralstonia-related4-BromobenzoateDenitrifyingA dominant clone in a 4-bromobenzoate degrading consortium was identified as being distantly related to this genus. researchgate.netulisboa.pt
PseudomonasHalobenzoates (e.g., 2-bromobenzoic acid, fluorobenzoates)Aerobic & DenitrifyingVarious species show the ability to degrade different halobenzoates, though some strains do not degrade 4-halobenzoates. iitkgp.ac.innih.gov
Yarrowia lipolytica (Yeast)Bromobenzene (B47551)AerobicDegrades bromobenzene via an early dehalogenation step, forming phenol (B47542) as an initial intermediate. frontiersin.org

Environmental Monitoring and Analytical Techniques in Degradation Studies

The study of the environmental degradation of 4-bromobenzoate relies on a suite of advanced analytical techniques to monitor the disappearance of the parent compound, identify microbial communities, and detect breakdown products.

To characterize the bacterial consortia responsible for biodegradation, molecular biology techniques are essential. Terminal Restriction Fragment Length Polymorphism (T-RFLP) has been widely used to generate a genetic fingerprint of the microbial community in enrichment cultures, allowing researchers to identify the dominant bacterial groups involved in the degradation of 4-bromobenzoate. researchgate.netulisboa.pt

Chromatographic methods are the cornerstone for quantifying the concentration of 4-bromobenzoate and its metabolites over time. High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the utilization of the substrate in both biotic and abiotic degradation experiments. researchgate.nettandfonline.com For more detailed analysis and identification of intermediate products, HPLC is often coupled with Mass Spectrometry (LC-MS). frontiersin.org This powerful combination allows for the separation of compounds in a complex mixture and their subsequent identification based on their mass-to-charge ratio.

Spectroscopic techniques also play a role. In-situ Fourier Transform Infrared (FTIR) spectroscopy has been applied to study electrochemical degradation mechanisms in real-time, providing insight into the transformation of the molecule at the electrode surface. researchgate.net For environmental monitoring in a broader context, such as waste management, techniques like laser-induced breakdown spectroscopy (LIBS) have been explored for the rapid identification of plastics containing brominated flame retardants, showcasing a method for detecting bromine in complex matrices.

Toxicological Research and Mechanism of Action Excluding Dosage

Investigations into Mechanisms of Toxicity of Benzoates and Bromobenzoates

The toxicological mechanisms of benzoates, a category of compounds including sodium benzoate (B1203000) and its brominated analogue, sodium 4-bromobenzoate (B14158574), are primarily understood through their metabolic pathways. Upon oral ingestion, benzoates are rapidly absorbed and metabolized in the liver. who.int The principal detoxification pathway involves conjugation with the amino acid glycine (B1666218) to form hippuric acid, which is then quickly excreted in the urine. who.intnih.gov This process is generally efficient, preventing the accumulation of benzoates in the body. who.int

However, the toxicity of these compounds can manifest when metabolic pathways become saturated or through alternative biotransformations. It is suggested that under certain conditions, particularly in the presence of ascorbic acid (vitamin C), benzoate can be converted into benzene (B151609), a compound recognized for its high toxicity, mutagenicity, and teratogenicity. nih.gov Systemic toxic effects observed at higher concentrations of benzoic acid and its salts typically involve the liver and kidneys. oecd.org

For bromobenzoates, such as 4-bromobenzoate, the specific metabolic and toxicological pathways are less defined in human-relevant models. However, research in microorganisms has identified pathways for their degradation. For instance, in Comamonas sp. strain DJ-12, a specific set of genes (fcb gene cluster) is induced by 4-bromobenzoate, which encodes for a transporter system involved in its uptake and subsequent hydrolytic dehalogenation. asm.org While this demonstrates a biological mechanism for breaking down the compound, the toxicological implications in higher organisms remain an area for further investigation. Studies on the aquatic toxicity of benzoic acid derivatives have shown that 4-bromobenzoic acid poses a higher risk to organisms like the algae Pseudokirchneriella subcapitata compared to many other benzoic acids. researchgate.net

Cellular and Molecular Responses to Exposure

Exposure to benzoates can elicit a range of cellular and molecular responses, with a significant mechanism being the induction of oxidative stress. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. sciencescholar.us

In vitro studies on sodium benzoate have demonstrated its potential to increase oxidative stress. nih.gov Research using human erythrocytes showed that treatment with sodium benzoate led to increased lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov Concurrently, a decrease in the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) S-transferase was observed. nih.gov Similarly, studies on the HepG2 liver cancer cell line found that sodium benzoate exposure resulted in significantly higher levels of ROS and a reduction in intracellular glutathione, a critical antioxidant. sciencescholar.us This increase in ROS and depletion of the cell's antioxidant capacity can lead to DNA damage. sciencescholar.us

The cellular response to benzoates also involves effects on cell division and viability. In cultured human peripheral lymphocytes, sodium benzoate was found to decrease the mitotic index, indicating an inhibition of cell proliferation. nih.gov Similar inhibitory effects on mitosis were observed in studies using the root tips of Allium cepa (onion), where increasing concentrations of sodium benzoate led to a decline in the mitotic index and the appearance of various mitotic abnormalities. researchgate.net

In Vitro and In Vivo Mechanistic Studies on Toxicity Pathways

Mechanistic studies using both in vitro (cell-based) and in vivo (organism-level) models have been employed to elucidate the toxicity pathways of benzoates. These studies are crucial for understanding how molecular interactions translate into adverse health outcomes, a concept central to modern toxicity testing. nih.govplos.org

In Vitro Studies:

Human Lymphocytes: Research on cultured human peripheral lymphocytes has been instrumental in evaluating the genotoxic potential of sodium benzoate. These studies have shown that sodium benzoate can induce chromosomal aberrations (CA), sister chromatid exchange (SCE), and micronuclei (MN), all of which are indicators of DNA damage. nih.gov It was also noted that while sodium benzoate did not affect the replication index, it significantly decreased the mitotic index, suggesting cytotoxic effects. nih.gov

HepG2 Cells: The human liver cancer cell line, HepG2, has been used to investigate the genotoxicity of sodium benzoate via the Comet assay. sciencescholar.us This research demonstrated that sodium benzoate causes DNA damage in a concentration-dependent manner. sciencescholar.us The mechanism was linked to increased production of reactive oxygen species (ROS) and a decrease in intracellular glutathione, indicating that oxidative stress is a key toxicity pathway. sciencescholar.us

Allium cepa (Onion Root Tip): The Allium cepa assay is a common plant-based system for assessing genotoxicity. Studies have shown that sodium benzoate inhibits cell division and induces a wide range of mitotic abnormalities in onion root tip cells, including nuclear lesions and chromosome breaks. researchgate.net

In Vivo Studies:

Rat Models: In vivo studies in rats have provided conflicting evidence regarding the genotoxicity of sodium benzoate, with effects often observed at high doses that may not be relevant to typical human exposure. issr-journals.org One study administering a combination of Sunset Yellow (a food colorant) and sodium benzoate to female rats for 12 weeks found evidence of genotoxicity. nih.gov The study reported an increase in DNA damage in liver cells, observed as tailed nuclei in the Comet assay, and various structural chromosomal abnormalities in bone marrow cells, such as fragmentation and ring chromosomes. nih.gov Other studies in rats have noted that high doses of sodium benzoate can decrease the activity of antioxidant enzymes and cause histological changes in the liver and kidneys. nih.govoecd.org

For sodium 4-bromobenzoate specifically, mechanistic toxicity data in animal models is limited. However, its biological activity has been observed in other contexts. For example, studies on voltage-gated sodium ion channels (NaVs) have used benzoate and naphthoate derivatives to probe the channel's inner pore, demonstrating how these structures can interact with critical biological targets. nih.gov

Genotoxicity Research (for related Sodium Benzoate)

The genotoxicity of sodium benzoate, a closely related compound to this compound, has been the subject of considerable research, yielding mixed results. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.

In vitro studies have frequently indicated that sodium benzoate possesses genotoxic potential. Research using cultured human peripheral lymphocytes demonstrated that sodium benzoate significantly increased the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei. nih.gov These findings suggest that sodium benzoate is clastogenic (causes structural chromosome damage) and mutagenic to human lymphocytes in a laboratory setting. nih.gov Further studies have linked this genotoxicity to the induction of oxidative stress. nih.govsciencescholar.us

The conflicting data highlights the complexity of extrapolating in vitro results to in vivo organisms, where metabolic and detoxification processes can significantly modify a compound's toxicity. nih.gov While a genotoxic risk for sodium benzoate cannot be entirely ruled out, it is generally considered safe within regulatory limits based on the available toxicological data. issr-journals.orgwho.int

Table 1: Summary of Genotoxicity Findings for Sodium Benzoate

Study TypeModel SystemKey FindingsReference
In VitroHuman Peripheral LymphocytesSignificant increase in chromosomal aberrations, sister chromatid exchange, and micronuclei. Decreased mitotic index. nih.gov
In VitroHuman Liver Cancer Cells (HepG2)Induced DNA damage in a concentration-dependent manner; increased reactive oxygen species (ROS). sciencescholar.us
In VitroAllium cepa (Onion Root Tip)Inhibited mitosis and induced mitotic abnormalities (e.g., nuclear lesions, chromosome breaks). researchgate.net
In VivoRats (combined with Sunset Yellow)Induced DNA damage in liver cells and structural chromosomal abnormalities in bone marrow cells. nih.gov
In VivoGeneral AssessmentConsidered not genotoxic in multiple in vivo assays (cytogenetic, micronucleus). oecd.org

Future Research Directions and Potential Applications

Development of Sustainable and Green Synthetic Routes for Sodium 4-bromobenzoate (B14158574)

The chemical industry's growing emphasis on environmental stewardship has spurred research into greener synthetic pathways for commercially important compounds like 4-bromobenzoic acid, the precursor to sodium 4-bromobenzoate. chemistryjournals.netwjpmr.com Traditional synthesis methods often rely on harsh reagents and generate considerable waste. guidechem.com For instance, the oxidation of p-bromotoluene using potassium permanganate (B83412) can be effective but raises cost and pollution concerns. guidechem.com Similarly, another method involving the reaction of 4-bromobenzoyl chloride with sodium hypochlorite (B82951) has been noted for its multiple reaction steps and significant pollution. guidechem.com

In response, researchers are exploring more sustainable alternatives. chemistryjournals.net One promising approach involves the liquid phase catalytic oxidation of p-bromotoluene using oxygen as the oxidant and glacial acetic acid as the solvent. google.com This method boasts a high yield of over 98% and a product purity exceeding 99%, while being more environmentally benign. google.com Other green strategies focus on the use of non-hazardous solvents, solvent-free reactions, and alternative energy sources like microwaves and sonication to drive reactions. chemistryjournals.netijisrt.com The development of these eco-friendly methods not only reduces the environmental impact but also aligns with the principles of green chemistry, such as waste prevention and atom economy. wjpmr.com The table below summarizes a comparison of traditional and emerging green synthetic routes.

FeatureTraditional Synthesis (e.g., KMnO4 oxidation)Green Synthesis (e.g., Catalytic Oxidation)
Oxidant Potassium permanganate guidechem.comOxygen google.com
Solvent Often involves harsh conditions guidechem.comGlacial acetic acid (can be recycled) google.com
Byproducts Significant inorganic waste guidechem.comPrimarily water
Yield Around 80% guidechem.com>98% google.com
Environmental Impact Higher pollution potential guidechem.comLower environmental footprint google.com

Design and Synthesis of Novel Catalysts and Reagents Utilizing 4-Bromobenzoate Precursors

4-Bromobenzoic acid, the precursor to this compound, is a versatile building block in organic synthesis, particularly for the creation of novel catalysts and reagents. ycdehongchem.com Its utility stems from its participation in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions. ycdehongchem.com These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of complex molecules with tailored properties. ycdehongchem.com For example, coupling 4-bromobenzoic acid with an arylboronic acid can yield biaryl compounds that are valuable in pharmaceuticals and materials science. ycdehongchem.com

Furthermore, copper-catalyzed reactions are also being explored. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been developed, producing N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov While this specific example uses a different isomer, the principle can be extended to derivatives of 4-bromobenzoic acid. The development of such synthetic methodologies paves the way for the creation of new ligands for catalysis and functional reagents with specific applications.

Future research in this area will likely focus on expanding the scope of these coupling reactions, developing more efficient and selective catalyst systems, and synthesizing novel compounds with unique electronic and steric properties for applications in catalysis and materials science. The versatility of the 4-bromobenzoate scaffold makes it an attractive starting point for combinatorial chemistry approaches to discover new catalysts and reagents.

Advanced Biological Activity Profiling and Targeted Drug Discovery Based on Bromobenzoate Scaffolds

The bromobenzoate scaffold is a recurring motif in molecules with interesting biological activities, making it a valuable starting point for drug discovery and development. nih.gov For instance, derivatives of benzoic acid are used in the synthesis of selective human A3 adenosine (B11128) receptor antagonists. americanchemicalsuppliers.com The bromine atom in 4-bromobenzoic acid can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Recent studies have identified para-substituted benzoic acid derivatives as potent inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration. nih.gov This suggests that bromobenzoate-based compounds could have therapeutic potential in areas such as cancer. nih.gov Moreover, the synthesis of heterocyclic compounds from bromobenzoate precursors has yielded derivatives that have been evaluated for various biological activities, including as α-amylase inhibitors.

Future research will likely involve the synthesis and screening of a wider range of bromobenzoate derivatives to identify new lead compounds for various diseases. High-throughput screening methods, coupled with structure-activity relationship (SAR) studies, will be crucial in optimizing the potency and selectivity of these compounds. The development of targeted drug delivery systems that incorporate the bromobenzoate scaffold could also enhance their therapeutic efficacy while minimizing side effects.

Integrated Computational and Experimental Approaches in 4-Bromobenzoate Research

The integration of computational and experimental methods is becoming increasingly important in chemical research, and the study of 4-bromobenzoate and its derivatives is no exception. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to predict the biological activity and potential toxicity of new compounds before they are synthesized in the lab. researchgate.netanalis.com.my This approach can save significant time and resources in the drug discovery process.

For example, molecular docking studies have been used to understand the interactions between halogenated compounds and protein receptors, which can help in the design of more potent and selective inhibitors. analis.com.my Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of bromobenzoate derivatives, aiding in the design of new catalysts and materials. researchgate.net

The synergy between computational predictions and experimental validation is a powerful tool for advancing our understanding of 4-bromobenzoate chemistry. Future research will likely see an even greater integration of these approaches, with computational models being used to guide experimental design and experimental data being used to refine and improve the accuracy of the models. This iterative process will accelerate the discovery and development of new applications for bromobenzoate-based compounds.

Strategies for Environmental Bioremediation and Waste Treatment Involving Halogenated Benzoates

Halogenated organic compounds, including brominated benzoates, can be environmental pollutants. nih.gov Research into the bioremediation of these compounds is crucial for developing effective strategies to clean up contaminated sites. arizona.edu Microbial degradation, both aerobic and anaerobic, has been shown to be a viable pathway for the breakdown of halogenated benzoates. arizona.edunih.gov

Under aerobic conditions, some bacteria can utilize chlorinated and brominated benzoic acids as a source of carbon and energy. nih.govnih.gov The degradation pathway often involves dehalogenation as an initial step. nih.gov For instance, stable denitrifying consortia of bacteria have been shown to readily degrade 4-bromobenzoate. researchwithrutgers.com In anaerobic environments, reductive dechlorination of chlorobenzoates has been observed, and similar processes are expected for bromobenzoates. arizona.edu Interestingly, 4-bromobenzoate has been shown to prime the dechlorination of polychlorinated biphenyls (PCBs) in river sediments, suggesting a potential role in the bioremediation of other persistent organic pollutants. dss.go.th

Beyond bioremediation, various physical and chemical treatment technologies are available for halogenated organic waste. epa.govepa.gov These include incineration, steam stripping, and carbon adsorption. epa.govepa.gov Future research in this area will focus on identifying and engineering microorganisms with enhanced degradation capabilities for a broader range of halogenated compounds. nih.gov Additionally, optimizing the conditions for microbial activity in contaminated environments and developing integrated treatment systems that combine biological and physicochemical methods will be key to effectively managing waste containing halogenated benzoates.

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 4-bromobenzoate, and how can purity be validated?

this compound is typically synthesized by neutralizing 4-bromobenzoic acid with sodium hydroxide in aqueous or alcoholic media. Key steps include:

  • Reaction conditions : Stirring at 60–80°C for 2–4 hours, followed by solvent evaporation.
  • Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Validation : Purity can be confirmed via melting point analysis (literature comparison), NMR (absence of proton signals from impurities), and FT-IR (carboxylate peak at ~1560–1650 cm⁻¹). Cross-referencing with databases like Reaxys or SciFinder ensures alignment with known data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicological data for this compound may be limited, its brominated aromatic structure warrants precautions:

  • PPE : Nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound complexes?

Single-crystal X-ray diffraction (SC-XRD) often reveals challenges like disorder or twinning. Methodological solutions include:

  • Refinement : Use SHELXL for high-resolution data to model atomic displacement parameters and hydrogen bonding .
  • Visualization : Mercury software enables overlay comparisons with related structures (e.g., 4-bromophenyl derivatives) to identify packing anomalies .
  • Validation : Check for R-factor discrepancies and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What experimental strategies can identify and characterize polymorphs of this compound?

Polymorphism significantly impacts material properties. Techniques include:

  • Thermal analysis : DSC to detect phase transitions and melting point variations .
  • PXRD : Compare experimental patterns with simulated data from CIF files (e.g., using Mercury) .
  • Mechanical testing : Nanoindentation or bending experiments to correlate polymorphic forms with elasticity/brittleness, as seen in 4-bromophenyl benzoate derivatives .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound derivatives?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation approaches:

  • Multi-technique validation : Combine NMR (for solution-state conformers) and SC-XRD (for solid-state structures) .
  • Computational adjustments : Use DFT calculations (e.g., Gaussian) with implicit solvent models to reconcile experimental IR/Raman spectra .
  • Literature cross-check : Compare results with structurally analogous compounds (e.g., ethyl 4-bromobenzoate derivatives) .

Q. What role does this compound play in synthesizing bioactive derivatives, and how can reaction efficiency be optimized?

The compound serves as a precursor for esters and amides with potential biological activity. Optimization strategies:

  • Coupling reactions : Use DCC/DMAP for esterification under anhydrous conditions .
  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups .
  • Yield improvement : Monitor reaction progress via TLC and employ column chromatography for purification .

Data Analysis and Reporting

Q. What ethical and technical standards apply when publishing crystallographic data for this compound?

  • Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details .
  • Ethical reporting : Disclose any data manipulation (e.g., outlier removal) and ensure reproducibility by sharing raw diffraction images .

Q. Tables for Key Methodologies

Technique Application Tools/Software References
SC-XRD RefinementResolving atomic disorderSHELXL, OLEX2
Polymorph ScreeningIdentifying mechanical behavior variantsDSC, PXRD
Spectroscopic AnalysisValidating synthetic productsNMR, FT-IR, Gaussian

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.